molecular formula C62H111N11O12 B549333 Cyclosporin A CAS No. 59865-13-3

Cyclosporin A

Cat. No.: B549333
CAS No.: 59865-13-3
M. Wt: 1202.6 g/mol
InChI Key: PMATZTZNYRCHOR-CGLBZJNRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclosporin A (CsA) is a potent, cell-permeable cyclic undecapeptide of fungal origin (from Tolypocladium inflatum ) that functions as a cornerstone immunosuppressant in research . Its primary mechanism of action is the suppression of T-cell activation via calcineurin inhibition . CsA simultaneously binds to cyclophilin, its intracellular receptor, and the resulting complex potently inhibits the phosphatase activity of calcineurin, thereby preventing the dephosphorylation and nuclear translocation of the transcription factor NF-AT (Nuclear Factor of Activated T-cells) . This blockade leads to the reduced transcription of genes for key inflammatory cytokines, including IL-2, ultimately resulting in the specific and reversible inhibition of immunocompetent lymphocytes, particularly T-helper cells, in the G0- and G1-phase of the cell cycle . Beyond its well-characterized role in immunology, this compound is an indispensable investigative tool in cell biology for its ability to inhibit the mitochondrial permeability transition pore (MPTP) . By preventing the opening of this non-specific pore in the inner mitochondrial membrane, researchers can study the role of MPTP in apoptosis, calcium signaling, and models of ischemia-reperfusion injury . Additional research applications include the inhibition of coronavirus replication in vitro and the enhancement of lentiviral transduction in hematopoietic stem cells . This product is provided with a purity of ≥98% and is soluble in DMSO and ethanol . Intended Use : This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMATZTZNYRCHOR-CGLBZJNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O12
Record name CYCLOSPORIN A
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020365
Record name Cyclosporin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1202.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992), White solid; [Merck Index] White powder; [MSDSonline]
Record name CYCLOSPORIN A
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclosporin A
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4613
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

27 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble (NTP, 1992), insoluble, Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether, Sol in chloroform
Record name SID56422786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name CYCLOSPORIN A
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclosporine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYCLOSPORIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Forms white prismatic crystals from acetone

CAS No.

59865-13-3
Record name CYCLOSPORIN A
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclosporine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059865133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclosporine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclosporin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclosporin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOSPORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83HN0GTJ6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOSPORIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

298 to 304 °F (NTP, 1992), 148-151 °C
Record name CYCLOSPORIN A
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20076
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclosporine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYCLOSPORIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Strain Selection and Fermentation Optimization

Cyclosporin A is synthesized industrially using submerged fermentation of Tolypocladium inflatum (previously Beauveria nivea), with carbon sources such as glucose, sucrose, or glycerol influencing both fungal morphology and metabolite yield. Optimal conditions include:

  • Temperature : 25–30°C

  • pH : 5.5–6.5

  • Aeration : 0.5–1.5 vvm (volume per volume per minute) to maintain dissolved oxygen >30% saturation.

A representative fermentation timeline comprises:

  • Lag phase (0–24 hr): Biomass accumulation.

  • Logarithmic phase (24–96 hr): Rapid CyA production.

  • Stationary phase (96–168 hr): Metabolite secretion plateaus due to carbon depletion.

Table 1: Fermentation Parameters and this compound Yield

Carbon SourceConcentration (g/L)Yield (mg/L)
Glucose40850
Sucrose50920
Glycerol30780
Data adapted from submerged fermentation studies.

Biosynthetic Machinery: Cyclosporin Synthetase

Cyclosporin synthetase, a 1.7 MDa multidomain enzyme, catalyzes CyA assembly via a nonribosomal peptide synthetase (NRPS) mechanism. Key steps include:

  • Amino acid activation : 11 constituent amino acids (including nonproteinogenic Bmt) are activated as aminoacyl-adenylates.

  • Methylation : Specific residues undergo N-methylation during chain elongation.

  • Cyclization : The linear undecapeptide is cyclized to form the final macrocyclic structure.

Notably, D-alanine serves as the initiating residue, with intermediate peptides (e.g., D-Ala-MeLeu-MeVal) identified as enzyme-bound thioesters.

Extraction and Primary Purification

Solvent Extraction from Fermentation Broth

Post-fermentation, CyA is extracted using organic solvents. The Chinese patent CN102086226B details:

  • Neutralization : Adjust broth pH to 7.0–7.5 with NaOH.

  • Solvent mixing : Add acetone at a 1:1 (v/v) ratio to broth.

  • Filtration : Remove biomass via vacuum filtration at −0.06 MPa.

Alternative solvents like ethyl acetate or ethanol achieve 85–92% recovery, though acetone minimizes co-extraction of polar impurities.

Macroporous Resin Chromatography

Nonpolar resins (e.g., D101, HP20) preferentially adsorb CyA from aqueous acetone extracts. Process parameters include:

  • Resin pretreatment : Sequential washing with NaOH (3%), HCl (3%), and water.

  • Elution : Acetone removes CyA, followed by petroleum ether extraction to eliminate lipids.

Table 2: Resin Performance in this compound Adsorption

Resin TypeAdsorption Capacity (mg/g)Purity Post-Elution (%)
D10118.588.2
HP2016.785.9
X-515.183.4
Data from CN102086226B.

Advanced Purification Techniques

Silica Gel Column Chromatography

Crude CyA extracts are further purified using silica gel columns eluted with acetone:petroleum ether (3:7). This step removes nonpolar contaminants, increasing purity to 93–96%.

Crystallization and Final Polishing

Crystallization from acetone yields colorless CyA powder:

  • Concentration : Vacuum evaporate eluents to 10–20% original volume.

  • Seeding : Add CyA crystals to induce nucleation.

  • Drying : Lyophilize at −50°C to prevent thermal degradation.

Countercurrent Solvent Partitioning

The US6620325B2 patent describes a two-phase system for ultrahigh purity:

  • Light phase : 75% n-heptane, 25% acetone.

  • Heavy phase : 50% acetone, 50% water.

CyA partitions into the heavy phase, reducing impurities to <0.5%. Pilot-scale trials achieved 99.5% purity at 10 kg/day throughput.

Analytical Validation and Quality Control

HPLC with C18 columns (UV detection at 210 nm) is standard for purity assessment. Key parameters:

  • Retention time : 24–26 min (varies by column).

  • Impurity limits : ≤0.5% for individual contaminants.

Table 3: HPLC Purity Profile at Purification Stages

StagePurity (%)Major Impurities
Post-fermentation65–70Peptides, lipids
Post-resin chromatography85–88Fatty acids, pigments
Post-crystallization98–99.5Isocyclosporins, analogs
Data synthesized from.

Emerging Technologies and Process Optimization

Recent advances focus on:

  • Strain engineering : Overexpression of cyclosporin synthetase genes to boost titers.

  • Solvent recycling : Closed-loop systems for acetone recovery reduce costs by 20–30%.

  • Continuous fermentation : Membrane bioreactors enhance productivity to 1.2 g/L/day .

Chemical Reactions Analysis

Metabolic Pathways

CsA undergoes extensive hepatic and intestinal metabolism primarily via CYP3A4/5 enzymes . Key metabolites include:

MetaboliteStructural ModificationActivity (% of CsA)Toxicity Profile
AM1 (M1)Hydroxylation at 1β-position10–20%Nephrotoxic
AM9Hydroxylation at 9γ-position<10%Hepatotoxic
AM4NN-demethylation at 4-position<10%Immunosuppressive

Over 25 metabolites are identified, most with reduced immunosuppressive efficacy .

Degradation and Stability

  • Oxidative degradation : Reacts with strong oxidizing agents, leading to loss of immunosuppressive activity .
  • Thermal stability : DSC analysis shows decomposition initiates at 160°C, with a sharp endothermic peak at 220°C .
  • Solubility :
    SolventSolubility (mg/mL)
    Water0.04
    Ethanol10
    Methylene chloride100

Ethyl acetate extraction increases CsA yield by 36% due to its hydrophobic nature .

Metal Ion Coordination

CsA forms coordination complexes with alkali and transition metals:

  • Alkali metals (K⁺) : Binds via carbonyl oxygen atoms, stabilizing planar adsorption on Cu(111) surfaces .
  • Transition metals (Co²⁺, Fe²⁺) : Forms octahedral complexes, altering molecular conformation and surface assembly .
  • Ca²⁺/Mg²⁺ : NMR studies reveal 1:1 complexes in acetonitrile, modulating immunosuppressive activity .

Isomerization and Structural Modifications

  • N→O peptidyl shift : Under acidic conditions, this compound isomerizes to isothis compound (isoA), altering hydrogen-bonding networks .
  • Conformational flexibility : Molecular dynamics simulations show CsA adopts a "bracelet" conformation in nonpolar solvents, enhancing membrane permeability .

Computational Reactivity Insights

DFT calculations reveal:

PropertyCsA ValueAlisporivir (Analog)
HOMO (eV)-6.5013-6.4594
LUMO (eV)0.8199-1.0123
H-L Gap (eV)5.68155.4472
Global Electrophilicity1.922.15

CsA’s low electrophilicity correlates with resistance to nucleophilic degradation .

Environmental Degradation

  • Photolysis : Half-life of 12 hours under UV light (λ = 254 nm) .
  • Biodegradation : <10% degradation in aquatic systems over 28 days, classifying it as persistent .

This synthesis of experimental and computational data underscores CsA’s reactivity profile, critical for optimizing its therapeutic use and environmental impact.

Scientific Research Applications

Immunosuppressive Therapy

Organ Transplantation
CsA is primarily recognized for its role in preventing organ rejection following transplantation. It acts as a calcineurin inhibitor, suppressing T-cell activation and proliferation by inhibiting interleukin-2 synthesis. Studies have shown that CsA significantly enhances graft survival rates in various transplant models:

Study Model Dosage Outcome
Rat renal allograft5 mg/kg/day orallyComplete suppression of rejection
Human kidney transplantsVariable dosesReduced acute rejection rates

The effectiveness of CsA in transplantation is attributed to its ability to maintain normal graft function while preventing acute rejection.

Autoimmune Diseases
CsA is also employed in treating autoimmune conditions such as rheumatoid arthritis and psoriasis. Its immunosuppressive effects help mitigate the overactive immune response characteristic of these diseases.

Neurological Applications

Recent research has expanded the understanding of CsA's role beyond immunosuppression, particularly in neuroregeneration:

Neurogenesis Enhancement
Studies indicate that CsA promotes the survival and proliferation of neural precursor cells (NPCs), which are crucial for brain repair. In vitro and in vivo experiments have demonstrated that CsA increases NPC numbers in the dentate gyrus of the hippocampus, suggesting potential therapeutic applications for neurodegenerative diseases:

Study Findings
CsA increased NPC survival and colony formation without altering differentiation profiles.
Systemic administration of CsA enhanced neurogenesis and survival of newborn neurons in animal models.

Cardiomyocyte Differentiation

CsA has been shown to facilitate the differentiation of induced pluripotent stem cells (iPSCs) into functional cardiomyocytes. This application holds promise for regenerative therapies aimed at repairing damaged heart tissue:

Study Findings
CsA dramatically promoted cardiomyocyte differentiation from human iPSCs, indicating its potential in cardiac regeneration.

Adverse Effects and Considerations

While CsA is beneficial, it is not without risks. Adverse effects include nephrotoxicity and neurotoxicity, which can manifest as extrapyramidal symptoms or thrombotic events:

  • Neurotoxicity Case Study : An 8-year-old patient developed involuntary movements post-transplantation while on CsA therapy, highlighting the need for careful monitoring during treatment .
  • Thrombotic Events : Recent reports suggest a correlation between CsA therapy and increased risk of cerebral venous thrombosis, particularly in patients with aplastic anemia .

Mechanism of Action

Cyclosporin A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation. It binds to the cytosolic protein cyclophilin, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .

Comparison with Similar Compounds

Key Findings :

  • Position 2 shows the highest variability, influencing target affinity .
  • N-methylation is critical for conformational stability and calcineurin inhibition. Desmethyl analogs lose activity due to improper folding .
  • Cyclosporins lacking Bmt (e.g., Cyclosporin K) are inactive, confirming Bmt's role in cyclophilin binding .

Functional Analogs in Immunosuppression

Tacrolimus (FK506)

  • Mechanism : Binds FKBP12, inhibiting calcineurin similarly to CsA .
  • Efficacy : 10–100× more potent than CsA in vitro but with overlapping nephrotoxicity .
  • Clinical Use : Preferred in liver transplantation due to lower acute rejection rates .

Voclosporin

  • Structure : CsA derivative with a modified Bmt side chain.
  • Advantages : Improved pharmacokinetics; FDA-approved for lupus nephritis .
  • Toxicity : Lower incidence of hypertension compared to CsA .

Non-Immunosuppressive Derivatives

Compound Modification Application
Valspodar Non-immunosuppressive CsA analog Inhibits bacterial Rgg receptors; anti-streptococcal
Dihydro-CsA M17 8-hydroxy-6,7-dihydro-MeBmt metabolite Studied for reduced nephrotoxicity; detected in human urine

Research Insights :

  • HCV Inhibition: CsA derivatives lacking immunosuppression (e.g., Alisporivir) block cyclophilin B–HCV NS5B interaction, suppressing viral replication .
  • Cancer Therapy : CsA analogs reverse P-glycoprotein-mediated drug resistance in chemotherapy .

Clinical and Pharmacokinetic Comparisons

Nephrotoxicity Profile

Compound Nephrotoxicity Incidence Recovery Time (Post-Transplant)
CsA 65% (acute) Median 29 days
Tacrolimus 60–70% Median 25 days
Voclosporin 20–30% Not reported

Formulation Efficacy in Dry Eye Disease

A 2022 network meta-analysis ranked seven CsA formulations:

Formulation Efficacy Rank Safety Rank
Nanoemulsion (0.05%) 1 1
Liposomal (0.1%) 2 3
Oil-based (2%) 5 6

Nanoemulsions showed superior corneal healing due to enhanced bioavailability .

Biological Activity

Cyclosporin A (CsA) is a cyclic undecapeptide that has garnered significant attention due to its diverse biological activities, particularly in immunosuppression and modulation of immune responses. Originally derived from the fungus Tolypocladium inflatum, CsA is primarily known for its role in preventing organ transplant rejection and treating autoimmune diseases. This article delves into the biological activity of CsA, exploring its mechanisms, therapeutic applications, and research findings.

This compound exerts its effects primarily through inhibition of T-cell activation. It binds to cyclophilin, forming a complex that inhibits calcineurin, a calcium-dependent phosphatase. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of nuclear factor of activated T-cells (NFAT), which is crucial for the transcription of interleukin-2 (IL-2) and other cytokines involved in T-cell activation.

Key Mechanisms:

  • Inhibition of T-cell Activation : High doses of CsA selectively block T-cell receptor-induced proliferation and cytokine production, effectively suppressing immune responses .
  • Immunomodulatory Effects : At low doses, CsA can paradoxically activate certain immune responses, inducing pro-inflammatory cytokines such as IL-12 and TNF-α .

Biological Activities

The biological activities of CsA extend beyond immunosuppression:

  • Anti-inflammatory : CsA reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
  • Antifungal : It exhibits antifungal properties, making it useful in treating fungal infections.
  • Antiparasitic : CsA has shown effectiveness against certain parasitic infections .

Therapeutic Applications

This compound is utilized in various clinical settings:

  • Organ Transplantation : CsA is a cornerstone in preventing graft rejection post-transplant.
  • Autoimmune Diseases : It is employed in conditions like rheumatoid arthritis and psoriasis.
  • Ocular Disorders : CsA is used in treating dry eye syndrome by modulating the immune response in ocular tissues .

Case Studies and Research Findings

Recent studies have highlighted both the efficacy and complexities of CsA treatment:

  • A study demonstrated that low-dose CsA could enhance immune responses in specific contexts, challenging the traditional view that it solely suppresses immunity .
  • Research into liposomal formulations of CsA has shown improved bioavailability and reduced side effects, suggesting potential for enhanced therapeutic applications .

Summary Table of Biological Activities and Applications

Activity Mechanism Therapeutic Application
ImmunosuppressionInhibition of T-cell activationOrgan transplantation
Anti-inflammatoryReduction of pro-inflammatory cytokinesAutoimmune diseases
AntifungalDirect action against fungal pathogensFungal infections
AntiparasiticInhibition of parasitic growthParasitic infections
Ocular therapyModulation of immune responseDry eye syndrome

Q & A

Q. How should cyclosporin A be stored and handled to maintain stability in laboratory settings?

this compound requires storage at -20°C in light-resistant glass containers to prevent degradation. Avoid exposure to strong oxidizers and ensure local exhaust ventilation during handling. Post-experiment, decontaminate surfaces with ethanol and use PPE (chemical gloves, dust masks) to minimize dermal/oral exposure . For long-term stability, monitor batch-specific degradation via HPLC every 6 months.

Q. What experimental models are optimal for assessing this compound’s immunosuppressive activity in vitro?

Use mixed lymphocyte reactions (MLR) with human T-cells to evaluate IL-2 suppression. Dose-response curves (typically 10–500 nM) should include tacrolimus as a comparator. Validate calcineurin inhibition via phosphatase activity assays (e.g., RII peptide dephosphorylation) . Include cyclophilin D (CypD) knockout cells to isolate CypD-dependent mechanisms.

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

Standardize solvent conditions (e.g., 0.1% DMSO in culture media) to avoid solvent-induced cytotoxicity. Pre-warm reconstituted this compound to 37°C to prevent precipitation. Use LC-MS to verify purity (>98%) and quantify stock concentrations. Report inter-assay variability using coefficient of variation (CV) thresholds <15% .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s efficacy across preclinical ischemia-reperfusion injury models?

Meta-analyses of infarct size data should stratify by species (e.g., murine vs. porcine), dosing timing (pre- vs. post-reperfusion), and mitochondrial permeability transition pore (mPTP) assay protocols. Studies with sample size calculations and blinded outcome assessment show smaller effect sizes, highlighting bias risks . Use random-effects models to account for heterogeneity.

Q. How can this compound’s biosynthesis be engineered to produce analogs with reduced nephrotoxicity?

Employ modular polyketide synthase (Bmt PKS) and cyclosporin synthetase (CySyn) mutagenesis to alter amino acid positions 1, 2, or 8, which tolerate substitutions. In vitro reconstitution with non-canonical substrates (e.g., N-methyl-L-leucine) requires AdoMet supplementation to maintain N-methylation efficiency. Screen analogs for CypA binding via surface plasmon resonance (SPR) .

Q. What analytical techniques differentiate this compound from structural analogs like isothis compound?

Use LC/ESI-MS with a C18 column (2.1 × 150 mm, 3.5 µm) and 0.1% formic acid in acetonitrile/water gradients. Isothis compound shows distinct fragmentation patterns (m/z 1218.8 → 1113.7 vs. 1202.8 for this compound). Confirm stereochemistry via 2D-NMR (NOESY for MeBmt1 and D-Ala8 interactions) .

Q. How can this compound extraction from biological matrices be optimized for pharmacokinetic studies?

Automated MALDI-MS screening identified hexane/CHCl₃ (70:30) as optimal for single-step blood extraction (recovery >90%). Validate with ESI-MS/MS (LOQ: 15 ng/mL). For tissue samples, homogenize in acetonitrile/0.1M HCl (1:3) to precipitate proteins. Include deuterated cyclosporin D as an internal standard .

Q. What strategies mitigate this compound’s variable CYP3A4-mediated drug interactions in translational studies?

Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in murine models to stabilize plasma levels. For human cohorts, genotype participants for CYP3A5*3/*3 polymorphisms and adjust dosing using Bayesian pharmacokinetic models. Monitor trough concentrations via EMIT immunoassays calibrated with WHO reference standards .

Methodological Best Practices

Q. How should researchers document this compound synthesis protocols for peer review?

Follow Beilstein Journal guidelines: report reaction conditions (solvent, temperature, catalyst), purification steps (HPLC gradients, column specs), and characterization data (HR-MS, ¹H/¹³C NMR). For novel analogs, include X-ray crystallography or circular dichroism for conformational analysis .

Q. What frameworks improve hypothesis formulation in this compound mechanism studies?

Apply the FINER criteria:

  • Feasible : Use CRISPR-edited T-cells to test CypD-independent pathways.
  • Novel : Investigate this compound’s role in HIV capsid assembly via TRIM5α binding assays .
  • Relevant : Align with NIH priorities on immunophilin-targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin A
Reactant of Route 2
Cyclosporin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.